molecular formula C21H16F3N3 B11613002 3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11613002
M. Wt: 367.4 g/mol
InChI Key: IJUPJLQHANOUJT-UHFFFAOYSA-N
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Description

3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a methylphenyl group. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones in the presence of glacial acetic acid . The reaction is carried out under reflux conditions to facilitate the formation of the pyrazolo[3,4-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which play crucial roles in cell cycle regulation and signal transduction . By inhibiting these enzymes, the compound can exert its therapeutic effects, including anti-inflammatory and antitumor activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16F3N3

Molecular Weight

367.4 g/mol

IUPAC Name

3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C21H16F3N3/c1-13-8-10-15(11-9-13)18-12-17(21(22,23)24)19-14(2)26-27(20(19)25-18)16-6-4-3-5-7-16/h3-12H,1-2H3

InChI Key

IJUPJLQHANOUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4=CC=CC=C4)C)C(=C2)C(F)(F)F

Origin of Product

United States

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